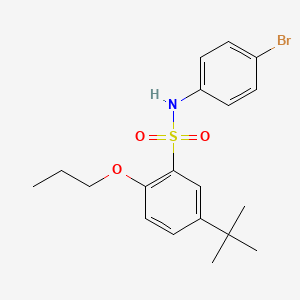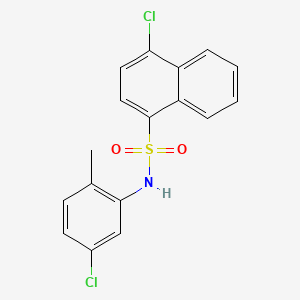
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide is a chemical compound that has been widely used in scientific research. This compound is also known as TAK-733 and is a potent inhibitor of the MEK enzyme. The MEK enzyme is a key player in the MAPK/ERK pathway, which is involved in the regulation of cell proliferation, differentiation, and survival. TAK-733 has been shown to have potential therapeutic applications in cancer treatment, and its mechanism of action and biochemical effects have been extensively studied.
科学研究应用
TAK-733 has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, lung cancer, and pancreatic cancer. TAK-733 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
作用机制
TAK-733 selectively inhibits the MEK enzyme, which is a key player in the MAPK/ERK pathway. This pathway is involved in the regulation of cell proliferation, differentiation, and survival. Inhibition of the MEK enzyme leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
TAK-733 has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). TAK-733 has also been shown to enhance the immune response against cancer cells.
实验室实验的优点和局限性
TAK-733 has several advantages for lab experiments. It is a potent and selective inhibitor of the MEK enzyme, making it a valuable tool for studying the MAPK/ERK pathway. TAK-733 has also been shown to have potential therapeutic applications in cancer treatment, making it a valuable compound for drug development.
However, there are also limitations to using TAK-733 in lab experiments. It has been shown to have off-target effects on other enzymes, such as the JNK and p38 pathways. This can complicate the interpretation of results and requires careful control experiments. Additionally, TAK-733 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on TAK-733. One area of interest is the development of more potent and selective MEK inhibitors. Another area of interest is the identification of biomarkers that can predict response to MEK inhibitors, which can help to identify patients who are more likely to benefit from these treatments. Additionally, there is ongoing research on the combination of MEK inhibitors with other cancer treatments, such as immunotherapy and targeted therapies.
合成方法
The synthesis of TAK-733 involves the reaction of 4-chloro-1-naphthalenesulfonyl chloride with 5-chloro-2-methylaniline in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
属性
IUPAC Name |
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2S/c1-11-6-7-12(18)10-16(11)20-23(21,22)17-9-8-15(19)13-4-2-3-5-14(13)17/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNDLXUCVDIZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(5-chloro-2-methylphenyl)naphthalene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

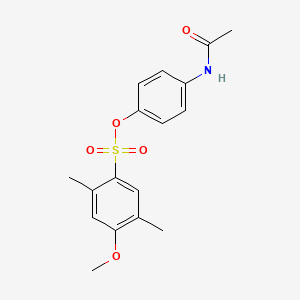




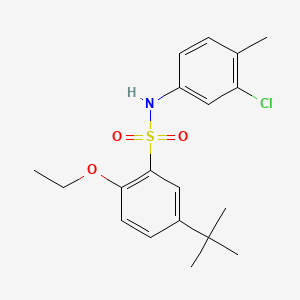
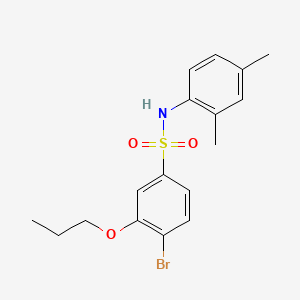
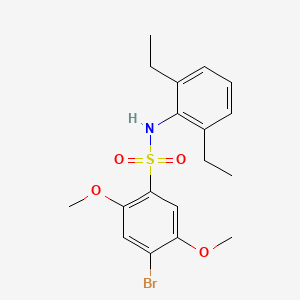
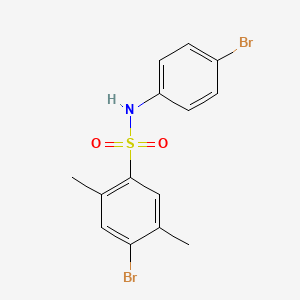
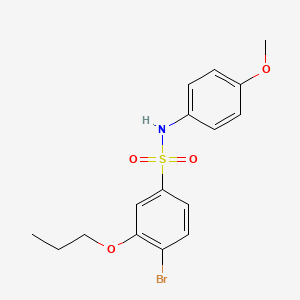
![4-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B7456733.png)
